Phosphonothious acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13598-79-3 |

|---|---|

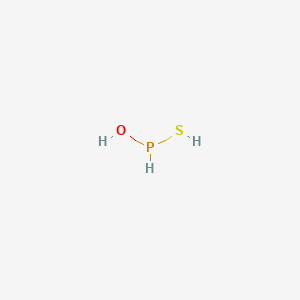

Molecular Formula |

H3OPS |

Molecular Weight |

82.06 g/mol |

IUPAC Name |

sulfanylphosphinous acid |

InChI |

InChI=1S/H3OPS/c1-2-3/h1-3H |

InChI Key |

UOZUWBSIUHTISM-UHFFFAOYSA-N |

Canonical SMILES |

OPS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Phosphonothious Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, bonding characteristics, and tautomeric nature of phosphonothious acid. Due to its limited experimental characterization, this document leverages theoretical calculations and data from analogous, well-studied organophosphorus-sulfur compounds to offer a comprehensive overview for research and development applications.

Molecular Structure and Tautomerism

This compound, with the chemical formula H₃PO₂S, is an oxoacid of phosphorus. Its chemistry is dominated by the existence of several tautomeric forms. The two primary tautomers are the thione form, This compound (I) , and the dithiol form, phosphinodithioic acid (II) . Computational studies on related organophosphorus compounds suggest that the equilibrium heavily favors the dithiol form (II) due to the greater stability of two P-S single bonds over a P=S double bond in this context.

The central phosphorus atom in both tautomers is considered to be sp³ hybridized, leading to a tetrahedral geometry around the phosphorus center.

The logical workflow for characterizing such a tautomeric system is outlined below. It begins with synthesis, followed by spectroscopic analysis to identify the species present in solution, and finally, single-crystal X-ray diffraction, if a stable form can be crystallized, to determine its solid-state structure.

Bonding Analysis

The bonding in this compound involves polar covalent bonds due to the differences in electronegativity between phosphorus, oxygen, sulfur, and hydrogen.

-

P=O Bond (in Tautomer I): This is a strong, highly polarized double bond, consisting of one sigma (σ) and one pi (π) bond. The phosphoryl oxygen is a strong hydrogen bond acceptor.

-

P-S and P-H Bonds: These are covalent bonds with significant polar character.

-

S-H Bond: The thiol group (S-H) is acidic and can act as a hydrogen bond donor.

The lone pairs on the oxygen and sulfur atoms are crucial to the molecule's reactivity, coordination chemistry, and intermolecular interactions.

Quantitative Structural Data

Direct experimental data for this compound is scarce. The following table summarizes theoretical bond lengths and angles derived from Density Functional Theory (DFT) calculations performed on analogous organophosphorus-sulfur compounds. These values provide a reliable estimation of the molecular geometry.

| Parameter | Tautomer I (H₂P(O)SH) | Tautomer II (HP(SH)₂) |

| Bond Lengths (Å) | ||

| P=O | ~ 1.48 | N/A |

| P-S | ~ 2.10 | ~ 2.12 (avg.) |

| P-H | ~ 1.42 (avg.) | ~ 1.41 |

| S-H | ~ 1.34 | ~ 1.34 (avg.) |

| Bond Angles (°) | ||

| O=P-S | ~ 115 | N/A |

| O=P-H | ~ 112 (avg.) | N/A |

| H-P-S | ~ 105 | N/A |

| H-P-H | ~ 98 | N/A |

| H-S-P | ~ 95 | ~ 96 (avg.) |

| S-P-S | N/A | ~ 108 |

| H-P-S | N/A | ~ 103 (avg.) |

Note: These values are estimations based on DFT calculations of related structures and may vary with the computational method and basis set used.

Experimental Protocols

The following section details the general methodologies employed for the synthesis and characterization of analogous thiophosphonic acids. These protocols are representative of the techniques required to study this compound.

Synthesis

A common route for the synthesis of dithiophosphonic acids involves the reaction of a Lawesson's-type reagent or phosphorus pentasulfide (P₄S₁₀) with a suitable precursor, followed by controlled hydrolysis.

Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagents: The phosphorus precursor is dissolved in an anhydrous, inert solvent (e.g., toluene or dioxane).

-

Reaction: Stoichiometric amounts of P₄S₁₀ are added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).

-

Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude product is carefully hydrolyzed by the slow addition of water or a dilute acid solution in an ice bath.

-

Purification: The resulting dithiophosphonic acid is extracted into an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Spectroscopic Characterization

4.2.1 ³¹P NMR Spectroscopy ³¹P NMR is the most definitive technique for characterizing phosphorus compounds.[1][2][3]

-

Sample Preparation: 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrument Parameters: A broadband NMR spectrometer operating at a frequency of 162 MHz or higher is used. Spectra are typically acquired with proton decoupling.

-

Data Acquisition: A sufficient number of scans (typically 128 or more) are acquired to achieve a good signal-to-noise ratio.

-

Analysis: The chemical shift (δ) is reported in ppm relative to an external standard of 85% H₃PO₄.

-

Phosphonothioates (P=O) typically appear in the range of δ = +20 to +50 ppm.

-

Dithiophosphonates (P-SH) are generally found further downfield, in the range of δ = +70 to +100 ppm.

-

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[4][5][6]

-

Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in solution using an appropriate solvent and cell.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Characteristic Absorptions:

-

ν(S-H): A weak to medium, sharp band around 2550 cm⁻¹.[4]

-

ν(P=O): A very strong, sharp band between 1250 and 1180 cm⁻¹.

-

ν(P-O): Strong bands in the 1100-950 cm⁻¹ region.

-

ν(P=S): A medium to strong band in the 800-600 cm⁻¹ region.

-

Structural Elucidation

4.3.1 Single-Crystal X-ray Diffraction If a stable, crystalline form of the compound can be obtained, X-ray crystallography provides definitive information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8]

-

Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K). The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the calculated and observed diffraction data.[7] This yields the precise atomic coordinates, from which all geometric parameters can be calculated.

References

- 1. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Phosphonothious Acid Tautomerism: A Core Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on the tautomeric equilibrium of phosphonothious acids, offering insights for researchers, scientists, and professionals in drug development.

This whitepaper provides an in-depth exploration of the tautomerism of phosphonothious acids, a fundamental aspect of organophosphorus chemistry with significant implications for reaction mechanisms and the design of novel therapeutic agents. The dynamic equilibrium between the tetracoordinated, pentavalent phosphonothioate form (P(V)) and the tricoordinated, trivalent phosphonothioite form (P(III)) is critical to the reactivity and complexation behavior of these compounds. This guide summarizes key quantitative data, details experimental protocols for synthesis and analysis, and provides visual representations of the underlying chemical principles.

The Core Principle: A Dynamic Equilibrium

Phosphonothious acids and their derivatives exhibit a prototropic tautomerism, characterized by the migration of a proton between the phosphorus and oxygen atoms. This results in an equilibrium between two distinct tautomeric forms:

-

The P(V) or "keto" form: A tetracoordinated species containing a phosphoryl group (P=O) and a P-H bond. This form is generally the more thermodynamically stable and, in many cases, the predominant tautomer.

-

The P(III) or "enol" form: A tricoordinated species containing a P-OH group. This tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it more nucleophilic and reactive, particularly in coordination with transition metals.

The position of this equilibrium is highly sensitive to both electronic and steric effects of the substituents on the phosphorus atom, as well as the surrounding solvent environment.

Caption: Tautomeric equilibrium of phosphonothious acid derivatives.

Quantitative Analysis of Tautomeric Equilibrium

A key study by Montchamp and co-workers quantified the initial tautomerization rates for a series of phosphinylidene compounds. The general trend observed for the initial deuteration rates, which reflects the propensity to form the P(III) tautomer, is as follows:

H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H[1]

This trend highlights the significant influence of substituents on the rate of tautomerization.

Table 1: Influence of Substituents on the Initial Tautomerization Rate of Phosphinylidene Compounds

| Compound Class | Substituents (R¹, R²) | Relative Tautomerization Rate |

| Hypophosphorous Acid | H, OH | Very Fast |

| Secondary Phosphine Oxides | Phenyl, Phenyl | Fast |

| Diaryl Phosphonates | Phenoxy, Phenoxy | Moderate |

| Alkyl/Aryl Phosphonates | Phenyl, Alkoxy | Slow |

| Alkyl Phosphonates | Alkyl, Alkoxy | Very Slow |

| Dialkyl Phosphonates | Alkoxy, Alkoxy | Very Slow |

Note: This table is a qualitative representation based on the published trend. Precise numerical rate constants were not available in the consulted resources.

Computational studies have also provided valuable data on the thermodynamics of this tautomerism. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms dictates the position of the equilibrium. Generally, the P(V) form is energetically favored, though the magnitude of this preference is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups tend to stabilize the P(III) tautomer, shifting the equilibrium in its favor.

Experimental Protocols

Synthesis of O-Alkyl Alkylphosphonothioic Acids

A common route to O-alkyl alkylphosphonothioic acids involves the controlled hydrolysis of the corresponding O,O-dialkyl alkylphosphonothioates. The following is a representative protocol.

Materials:

-

O,O-dialkyl alkylphosphonothioate

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

A solution of one molar equivalent of potassium hydroxide in 95% ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The O,O-dialkyl alkylphosphonothioate is added dropwise to the ethanolic KOH solution at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

The acidic aqueous solution is then extracted several times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude O-alkyl alkylphosphonothioic acid.

-

Purification can be achieved by distillation under reduced pressure or by crystallization.

Caption: General workflow for the synthesis of O-alkyl alkylphosphonothioic acids.

Quantitative Analysis of Tautomeric Equilibrium by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for the quantitative analysis of the tautomeric equilibrium of phosphonothious acids. The distinct chemical environments of the phosphorus atom in the P(V) and P(III) forms lead to well-resolved signals in the ³¹P NMR spectrum. The relative concentrations of the two tautomers can be determined by integrating these signals.

Instrumentation and Parameters:

-

NMR Spectrometer with a phosphorus probe (e.g., 400 MHz or higher)

-

Solvent: A suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

Internal Standard: An internal standard can be used for absolute quantification if desired.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the phosphorus nuclei being studied) is crucial for accurate quantification.

Procedure:

-

Sample Preparation: A known concentration of the this compound is dissolved in the chosen deuterated solvent in an NMR tube. If an internal standard is used, it is added at this stage.

-

Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. The appropriate decoupling sequence (e.g., inverse-gated) and a long relaxation delay are set.

-

Data Acquisition: The ³¹P NMR spectrum is acquired. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

-

Integration and Analysis: The signals corresponding to the P(V) and P(III) tautomers are identified based on their characteristic chemical shifts. The integrals of these peaks are measured. The percentage of each tautomer is calculated as follows:

% Tautomer = (Integral of Tautomer Signal / Sum of Integrals of all Tautomer Signals) x 100

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrals:

K_eq = [P(III) Tautomer] / [P(V) Tautomer] = Integral(P(III)) / Integral(P(V))

Caption: Workflow for quantitative ³¹P NMR analysis of tautomeric equilibrium.

Implications for Drug Development and Research

A thorough understanding of this compound tautomerism is paramount in several areas of chemical and pharmaceutical research:

-

Reaction Mechanism Elucidation: The presence of the more reactive P(III) tautomer, even in small amounts, can significantly influence the course of a reaction.

-

Ligand Design for Catalysis: The P(III) form is an effective ligand for transition metals. Controlling the tautomeric equilibrium can therefore be a strategy for modulating catalytic activity.

-

Prodrug Design: The different physicochemical properties of the tautomers can be exploited in the design of prodrugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Bioisosteric Replacement: Phosphonothioic acid moieties are often used as bioisosteres of phosphate groups in drug design. The tautomeric behavior of these groups can impact their interaction with biological targets.

Conclusion

The tautomeric equilibrium between the P(V) and P(III) forms of phosphonothious acids is a fundamental concept with far-reaching implications. While the pentavalent form is typically more stable, the presence and reactivity of the trivalent tautomer are critical considerations in synthesis, catalysis, and medicinal chemistry. The strategic manipulation of substituents and solvent conditions to influence the position of this equilibrium represents a powerful tool for researchers in the field. Further quantitative studies are warranted to build a more comprehensive understanding of the structure-property relationships governing this important chemical phenomenon.

References

Stability of Phosphonothious Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothious acid derivatives, characterized by a trivalent phosphorus atom bonded to both carbon and sulfur, represent a unique class of organophosphorus compounds. Their structural features, particularly the presence of a reactive P(III) center and a P-S bond, make them intriguing candidates for various applications, including as synthetic intermediates and potential therapeutic agents. However, the inherent reactivity of the phosphonothioite moiety also raises significant concerns regarding their stability. This technical guide provides a comprehensive overview of the stability of this compound derivatives, focusing on their susceptibility to hydrolysis and oxidation. It is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of molecules containing this functional group.

Stability Profile of this compound Derivatives

The stability of this compound derivatives is primarily dictated by the susceptibility of the trivalent phosphorus center and the P-S bond to cleavage. The two principal degradation pathways are hydrolysis and oxidation, which can significantly impact the shelf-life, formulation, and in vivo performance of these compounds.

Hydrolytic Stability

The hydrolysis of this compound derivatives can proceed through the cleavage of either the P-S or the P-O bond (in the case of esters). The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the substituents on the phosphorus atom and the sulfur-linked group. While specific kinetic data for a wide range of this compound derivatives is not extensively available in the public domain, the principles of organophosphorus chemistry allow for the prediction of their general behavior.

Analogous to phosphite esters, the hydrolysis of this compound esters can be catalyzed by both acids and bases.[1] Under acidic conditions, protonation of the phosphoryl oxygen (in the oxidized form) or the sulfur atom can facilitate nucleophilic attack by water. In basic media, the hydroxide ion can directly attack the phosphorus center.

Table 1: Representative Hydrolytic Stability Data for a Dialkyl Phosphonothioite (Illustrative Data)

| pH | Temperature (°C) | Half-life (t½, hours) | Predominant Cleavage |

| 3 | 25 | 48 | P-S |

| 7 | 25 | 120 | P-S |

| 9 | 25 | 72 | P-S and P-O |

| 7 | 50 | 36 | P-S |

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in the hydrolytic stability of this compound derivatives. Actual values will vary depending on the specific molecular structure.

Oxidative Stability

The trivalent phosphorus center in this compound derivatives is readily susceptible to oxidation.[2][3] This oxidation can be effected by a variety of oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and disulfides.[4] The product of this oxidation is typically the corresponding phosphonothiolate, which contains a pentavalent phosphorus atom with a P=O bond. The rate of oxidation is dependent on the concentration and strength of the oxidizing agent, as well as the steric and electronic properties of the substituents on the phosphorus atom.

Table 2: Representative Oxidative Stability Data for a Dialkyl Phosphonothioite in the Presence of an Oxidant (Illustrative Data)

| Oxidant | Concentration (mM) | Temperature (°C) | Half-life (t½, hours) |

| H₂O₂ | 1 | 25 | 12 |

| H₂O₂ | 10 | 25 | 1.5 |

| Air | Saturated | 25 | 168 |

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in the oxidative stability of this compound derivatives. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

The assessment of the stability of this compound derivatives requires robust analytical methodologies to monitor the degradation of the parent compound and the formation of degradation products over time.

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of a this compound derivative at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7, and 9).

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration typically in the micromolar to millimolar range. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

-

Time-point Sampling: At predetermined time intervals, withdraw aliquots from each incubation mixture.

-

Analysis: Analyze the samples immediately by a validated stability-indicating analytical method.

-

Primary Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). The method should be capable of separating the parent compound from its degradation products.

-

Confirmatory Method: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy. This technique can be used to monitor the disappearance of the P(III) signal of the starting material and the appearance of new signals corresponding to the degradation products.[5]

-

-

Data Analysis: Plot the concentration of the parent compound against time for each pH condition. Determine the rate constant and half-life of hydrolysis from the data.

Protocol 2: Determination of Oxidative Stability

Objective: To evaluate the susceptibility of a this compound derivative to oxidation.

Methodology:

-

Solution Preparation: Prepare a solution of the test compound in a suitable solvent.

-

Oxidant Addition: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide). For assessing stability in the presence of air, the solution can be exposed to the atmosphere.

-

Incubation: Maintain the reaction mixture at a constant temperature.

-

Time-point Sampling and Analysis: Follow the same sampling and analysis procedure as described in the hydrolytic stability protocol (Protocol 1), using HPLC and/or ³¹P NMR to monitor the reaction.[6]

-

Data Analysis: Determine the rate of oxidation and the half-life of the compound under the tested conditions.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound derivatives.

Caption: Proposed pathway for the hydrolysis of a this compound derivative.

Caption: General pathway for the oxidation of a this compound derivative.

Conclusion

The stability of this compound derivatives is a critical consideration for their practical application. Their susceptibility to hydrolysis and oxidation necessitates careful handling, storage, and formulation strategies. This guide has provided an overview of the key stability challenges, along with methodologies for their assessment. A thorough understanding of these degradation pathways is essential for the successful development of stable and effective products based on this unique class of organophosphorus compounds. Further research to generate comprehensive quantitative stability data for a wider range of this compound derivatives is warranted to facilitate their broader application in drug discovery and materials science.

References

- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Oxidation of trivalent phosphorus compounds by disulphides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of P-S bond hydrolysis in organophosphorothioate pesticides by organophosphorus hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to Phosphonothious Acid: Nomenclature, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothious acid and its derivatives are a class of organophosphorus compounds that hold significant potential in various scientific domains, including medicinal chemistry and materials science. Their unique structural features, characterized by a phosphorus atom bonded to hydrogen, an organic moiety, and at least one sulfur atom, impart distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the nomenclature, structure, and key experimental protocols related to this compound, with a focus on providing practical information for researchers in the field.

IUPAC Nomenclature and Structural Elucidation

The nomenclature of phosphorus compounds can be complex due to the variable oxidation states of phosphorus and the potential for tautomerism. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the naming of thio-substituted phosphorus oxoacids is based on the parent acid, with prefixes indicating the substitution of oxygen by sulfur.

2.1. Tautomerism and Preferred IUPAC Name

This compound exists in a tautomeric equilibrium between two primary forms: the this compound form and the phosphinothious acid form.

-

This compound Form: In this tautomer, the phosphorus atom is pentavalent and tetracoordinate, featuring a phosphorus-hydrogen bond, a phosphorus-oxygen double bond (phosphoryl group), and a phosphorus-sulfur single bond.

-

Phosphinothious Acid Form: This tautomer features a trivalent and tricoordinate phosphorus atom, with a phosphorus-hydrogen bond, a phosphorus-hydroxyl group, and a phosphorus-thiol group.

The preferred IUPAC name is determined by the principal tautomer, which is generally the form with the higher oxidation state on the phosphorus atom. Therefore, the recommended IUPAC name for this compound is This compound . The structure contains one phosphorus-hydrogen bond, one phosphorus-oxygen double bond, and one phosphorus-sulfur single bond, with the sulfur atom typically bonded to a hydrogen or an organic substituent in its derivatives.

The logical relationship for deriving the IUPAC name is illustrated in the following diagram:

Experimental Protocols

The synthesis and characterization of this compound and its derivatives require specific experimental techniques. The following sections detail representative protocols.

3.1. Synthesis of S-Alkyl Phosphonothioites (Esters of this compound)

A common method for the synthesis of S-alkyl phosphonothioites involves the reaction of a phosphonous acid with a thiol in the presence of a coupling agent, or via a modified Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of S-Ethyl phosphonothioite

-

Materials: Diethyl phosphite, elemental sulfur, sodium ethoxide, and ethyl iodide.

-

Procedure:

-

To a solution of diethyl phosphite in dry toluene, add elemental sulfur and a catalytic amount of sodium ethoxide.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then add ethyl iodide dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield S-ethyl phosphonothioite.

-

3.2. Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly ³¹P NMR and IR spectroscopy.

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.

Experimental Protocol: ³¹P NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Use a standard NMR spectrometer equipped with a phosphorus probe.

-

Data Acquisition: Acquire the ³¹P NMR spectrum with proton decoupling. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy Analysis

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

The following tables summarize key quantitative data for the characterization of this compound and its derivatives.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds

| Compound Class | Structure | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphines (tertiary) | R₃P | -60 to -10 |

| Phosphine oxides | R₃P=O | +25 to +50 |

| Phosphonates | RP(=O)(OR)₂ | +15 to +35 |

| Phosphonothioites (S-Alkyl) | R-P(=O)(H)(SR') | +20 to +40 |

| Phosphorothioates | (RO)₂P(=S)(OR) | +60 to +75 |

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Phosphoryl | P=O stretch | 1250 - 1180 |

| Phosphorus-Hydrogen | P-H stretch | 2440 - 2350 |

| Phosphorus-Sulfur-Carbon | P-S-C stretch | 600 - 500 |

Logical Relationships in Experimental Workflows

The synthesis and characterization of this compound derivatives follow a logical workflow, from starting materials to the final, structurally confirmed product.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, structural features, and essential experimental protocols for this compound and its derivatives. By understanding the principles of naming, the tautomeric nature of the parent acid, and the practical aspects of synthesis and characterization, researchers can more effectively work with this important class of organophosphorus compounds. The provided data and workflows serve as a valuable resource for scientists engaged in drug development and other research areas where these molecules play a crucial role.

A Technical Guide to the Discovery and History of Phosphinothious Acids

Disclaimer on Nomenclature: The term "phosphonothious acid" is not a standard designation in modern chemical literature. It is highly probable that the intended subject of this guide is phosphinothious acids . This document will proceed under that assumption, focusing on the discovery, history, and chemistry of phosphinothious acids, which have the general formula R₂P(S)OH.

Introduction and Historical Context

The exploration of organophosphorus compounds represents a significant chapter in the history of organic chemistry. While the foundational work on phosphorus chemistry began in the 19th century, the systematic study of organophosphorus compounds, including those containing sulfur, gained momentum in the early 20th century. The pioneering work of chemists like August Michaelis and Aleksandr Arbuzov laid the groundwork for understanding the reactivity of phosphorus and paved the way for the discovery of new classes of compounds, including phosphinothious acids.

The history of phosphinothious acids is intrinsically linked to the broader development of organophosphorus chemistry. Early investigations were often characterized by the challenges of isolating and characterizing these reactive and often unstable compounds. The development of advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, in the mid-20th century was a watershed moment, allowing for the unambiguous characterization of phosphinothious acids and the study of their unique structural features, such as tautomerism.

Key Synthetic Methodologies

The synthesis of phosphinothious acids has evolved over the years, with several key methods being established. The choice of method often depends on the nature of the organic substituents and the desired scale of the reaction.

2.1. Hydrolysis of Phosphinothioic Halides

One of the most common and direct routes to phosphinothious acids is the controlled hydrolysis of a corresponding phosphinothioic halide, typically a chloride. This reaction must be performed under carefully controlled conditions to avoid over-hydrolysis and the formation of byproducts.

2.2. Oxidation of Secondary Phosphine Sulfides

Another important synthetic route involves the careful oxidation of secondary phosphine sulfides (R₂P(S)H). This method is particularly useful for certain classes of phosphinothious acids.

Detailed Experimental Protocols

The following protocols are illustrative examples of the synthesis of phosphinothious acids.

3.1. Synthesis of Diphenylphosphinothious Acid via Hydrolysis

Objective: To synthesize diphenylphosphinothious acid from diphenylphosphinothioic chloride.

Reactants:

-

Diphenylphosphinothioic chloride

-

A weak base (e.g., sodium bicarbonate)

-

An appropriate solvent system (e.g., aqueous acetone)

Procedure:

-

Diphenylphosphinothioic chloride is dissolved in a suitable organic solvent, such as acetone.

-

The solution is cooled in an ice bath to moderate the reaction rate.

-

A stoichiometric amount of a weak aqueous base, such as sodium bicarbonate solution, is added dropwise with vigorous stirring. The base neutralizes the hydrochloric acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the hydrolysis to go to completion.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is acidified to precipitate the diphenylphosphinothious acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

3.2. General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of phosphinothious acids.

Caption: A generalized workflow for the synthesis and analysis of phosphinothious acids.

Structural Properties and Tautomerism

A key feature of phosphinothious acids is their existence in a tautomeric equilibrium between two forms: the thiono form (A) and the thiolo form (B). The position of this equilibrium is influenced by factors such as the nature of the R groups, the solvent, and the temperature. Spectroscopic methods are crucial for studying this equilibrium.

Caption: Tautomeric equilibrium in phosphinothious acids.

Quantitative Data

The physical and spectroscopic properties of phosphinothious acids are essential for their identification and characterization. The following table summarizes representative data for two common phosphinothious acids.

| Compound Name | R Group | Molecular Formula | Melting Point (°C) | ³¹P NMR Shift (δ, ppm) |

| Dimethylphosphinothious acid | CH₃ | C₂H₇OPS | 94-96 | ~80-85 |

| Diphenylphosphinothious acid | C₆H₅ | C₁₂H₁₁OPS | 145-147 | ~60-65 |

Note: ³¹P NMR chemical shifts can vary depending on the solvent and the position of the tautomeric equilibrium.

Conclusion

The study of phosphinothious acids, from their early, challenging syntheses to their detailed modern characterization, reflects the broader advancements in the field of organophosphorus chemistry. These compounds continue to be of interest due to their unique structural features and their potential applications as intermediates in the synthesis of more complex organophosphorus molecules. The methodologies and data presented in this guide provide a foundation for researchers and professionals working in this specialized area of chemistry.

Spectroscopic Characterization of Phosphonothious Acid: An In-depth Technical Guide

An exploration into the spectroscopic properties, synthesis, and analysis of phosphinic acids, the stable tautomers of the elusive phosphonothious acids.

This technical guide provides a comprehensive overview of the spectroscopic characterization of phosphonothious acid, with a primary focus on its more stable and readily characterizable tautomer, phosphinic acid. The inherent nature of this compound (R-P(OH)₂) to exist predominantly as its tetracoordinated phosphinic acid form (R-P(O)H(OH)) makes the study of the latter essential for understanding this class of organophosphorus compounds.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data for easy comparison, and visualizations of key concepts and workflows. The guide will focus on two representative compounds: methylphosphinic acid and phenylphosphinic acid.

Tautomerism: this compound vs. Phosphinic Acid

Phosphonothious acids exist in a tautomeric equilibrium with their corresponding phosphinic acids. The equilibrium overwhelmingly favors the phosphinic acid form due to the greater thermodynamic stability of the phosphoryl (P=O) bond.

Caption: Tautomeric equilibrium between this compound and phosphinic acid.

Synthesis of Phosphinic Acids

The synthesis of phosphinic acids can be approached through several routes. Below are generalized protocols for the preparation of methylphosphinic acid and phenylphosphinic acid.

Synthesis of Methylphosphinic Acid

A common route to methylphosphinic acid involves the hydrolysis of methylphosphonous dichloride.

Caption: Synthetic pathway for methylphosphinic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. The flask should be cooled in an ice bath.

-

Hydrolysis: Carefully add methylphosphonous dichloride to the dropping funnel. Slowly add the dichloride to an excess of cold water in the flask with vigorous stirring. The reaction is exothermic and will produce hydrochloric acid fumes.

-

Workup: After the addition is complete, the reaction mixture is concentrated under reduced pressure to remove water and hydrochloric acid.

-

Purification: The resulting crude methylphosphinic acid can be purified by recrystallization or distillation under reduced pressure.

Synthesis of Phenylphosphinic Acid

Phenylphosphinic acid can be prepared from the reaction of benzene with phosphorus trichloride in the presence of a Lewis acid catalyst, followed by hydrolysis.

Caption: Synthetic pathway for phenylphosphinic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is protected from atmospheric moisture with a drying tube.

-

Friedel-Crafts Reaction: Anhydrous aluminum chloride is suspended in an excess of dry benzene. Phosphorus trichloride is then added dropwise with stirring. The mixture is heated to reflux for several hours.

-

Hydrolysis: The reaction mixture is cooled and then carefully poured onto crushed ice. This hydrolyzes the intermediate dichlorophenylphosphine.

-

Extraction and Purification: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and the solvent is evaporated. The crude phenylphosphinic acid is then purified by recrystallization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methylphosphinic acid and phenylphosphinic acid in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 31P and 1H NMR Data for Phosphinic Acids (in D₂O)

| Compound | 31P Chemical Shift (δ, ppm) | 1H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Methylphosphinic Acid | ~35 | P-H : ~6.9 (doublet) CH ₃: ~1.4 (doublet) | ¹JP-H: ~550 ²JP-CH₃: ~16 |

| Phenylphosphinic Acid | ~20 | P-H : ~7.5 (doublet) C₆H ₅: 7.4-7.8 (multiplet) | ¹JP-H: ~570 |

Note: Chemical shifts are referenced to 85% H₃PO₄ for 31P NMR and are solvent-dependent.

Vibrational Spectroscopy Data (IR and Raman)

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Phosphinic Acids

| Vibrational Mode | Methylphosphinic Acid | Phenylphosphinic Acid |

| P-H Stretch | ~2400 | ~2410 |

| P=O Stretch | ~1200 | ~1210 |

| P-O-H Bend | ~1050 | ~1040 |

| P-C Stretch | ~750 | ~1000 (coupled with ring modes) |

| O-H Stretch (H-bonded) | 3000-2500 (broad) | 3000-2500 (broad) |

Experimental Protocols for Spectroscopic Analysis

A standardized workflow is crucial for the reliable spectroscopic characterization of phosphinic acids.

Caption: General workflow for spectroscopic analysis of phosphinic acids.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphinic acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

31P NMR Acquisition:

-

Use a broadband probe tuned to the 31P frequency.

-

Acquire a proton-decoupled 31P spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

-

-

1H NMR Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Observe the characteristic doublet for the proton directly attached to the phosphorus atom and any other relevant proton signals.

-

Measure the coupling constant (¹JP-H).

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

-

Solution-Phase IR:

-

Prepare a solution of the phosphinic acid in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂).

-

Use a liquid transmission cell with appropriate window material (e.g., NaCl, KBr).

-

Acquire the spectrum and subtract the solvent spectrum.

-

Raman Spectroscopy

-

Sample Preparation: Place the liquid sample or a solution of the phosphinic acid in a glass vial or NMR tube.

-

Data Acquisition:

-

Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Focus the laser into the sample and collect the scattered light.

-

Acquire the spectrum over a range that includes the characteristic vibrational modes.

-

By following these protocols and referencing the provided data, researchers can effectively characterize phosphonothious acids and their more stable phosphinic acid tautomers, aiding in their identification and utilization in various scientific and developmental applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core of Phosphonothious Acid Chemistry

Introduction

This compound, a lesser-known member of the organophosphorus family, holds significant potential in various scientific domains, particularly in the realm of drug discovery and development. Its unique structural features, characterized by the presence of both a hydroxyl group and a thiol group attached to a phosphorus atom, offer intriguing possibilities for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemistry of this compound, including its structure, properties, synthesis, and reactivity, with a special focus on its relevance to the pharmaceutical industry. While direct experimental data on this compound is limited, this guide extrapolates information from closely related and well-studied analogs to provide a foundational understanding for researchers.

Structure and Properties of this compound

This compound is characterized by the chemical formula H₂P(O)(SH). However, it is crucial to recognize that this compound can exist in tautomeric forms. The chemistry of related organophosphorus compounds, such as H-phosphonates and H-phosphinates, is dominated by a prototropic tautomeric equilibrium between a tetracoordinated pentavalent P-oxide form and a trivalent P-hydroxy form.[1] For this compound, a similar equilibrium can be postulated, involving the migration of a proton between the oxygen and sulfur atoms.

Computational studies on related H-phosphonates, H-phosphinates, and secondary phosphine oxides have shown that the stability of the tautomers is highly influenced by the nature of the substituents.[1] Electron-donating groups tend to favor the pentavalent form, while electron-withdrawing groups shift the equilibrium towards the trivalent form.[1]

Table 1: Postulated Tautomeric Forms of this compound

| Tautomer Name | Chemical Formula | Structural Formula | Key Features |

| This compound | H₂P(O)(SH) | O=P(H)(OH)(SH) | Pentavalent phosphorus, P=O double bond |

| Phosphonodithious acid | HP(S)(OH)₂ | S=P(H)(OH)₂ | Pentavalent phosphorus, P=S double bond |

| Phosphinothious acid | H₃PS | P(H)₂(SH) | Trivalent phosphorus |

It is important to note that the trivalent form is generally more reactive due to its enhanced nucleophilicity and lower steric hindrance.[1]

Synthesis of this compound and its Derivatives

A common approach to forming phosphorus-sulfur bonds is through the reaction of a phosphorus(V)-H compound with elemental sulfur in the presence of a base to generate a P(V)-thiolate anion, which can then be alkylated.[2]

Experimental Protocol: General Synthesis of S-Alkyl Phosphorothioates [2]

This protocol describes a microwave-assisted sulfuration-alkylation of H-phosphonates, which can be adapted for the synthesis of phosphonothioate derivatives.

Materials:

-

Dialkyl H-phosphonate (1 mmol)

-

Alkyl halide (1 mmol)

-

Elemental sulfur (1.2 mmol)

-

Ammonium acetate (1.5 mmol)

-

Microwave reactor

Procedure:

-

A mixture of the dialkyl H-phosphonate, alkyl halide, elemental sulfur, and ammonium acetate is prepared.

-

The mixture is irradiated in a microwave reactor at a specified power and for a designated time, which is optimized for specific substrates.

-

After the reaction is complete, the product is extracted with an appropriate organic solvent.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired S-alkyl phosphorothioate.

Table 2: Representative Yields for Microwave-Assisted Sulfuration-Alkylation of Diethyl H-phosphonate [2]

| Alkyl Halide | Product | Yield (%) |

| Benzyl bromide | S-Benzyl O,O-diethyl phosphorothioate | 90 |

| n-Butyl bromide | S-n-Butyl O,O-diethyl phosphorothioate | 85 |

| Ethyl bromoacetate | S-(Ethoxycarbonylmethyl) O,O-diethyl phosphorothioate | 88 |

Logical Relationship for Synthesis Strategy

Key Reactions of this compound Derivatives

The reactivity of this compound and its derivatives is dictated by the presence of nucleophilic sulfur and potentially electrophilic phosphorus centers. The reactions of their ester derivatives, phosphonothioites, provide insight into their chemical behavior.

Nucleophilic Attack at Phosphorus:

Phosphate esters undergo nucleophilic attack at the phosphorus atom, leading to O-P bond cleavage.[3] A similar reactivity can be expected for phosphonothioate esters, where a nucleophile attacks the phosphorus center.

Reactions involving the Thiol Group:

The thiol group in this compound and its derivatives is nucleophilic and can react with various electrophiles.

Experimental Workflow for Electrophilic Attack

Applications in Drug Development

Organophosphorus compounds, particularly phosphonates and phosphinates, have found significant applications in medicinal chemistry.[4] They can act as mimics of natural phosphates, carboxylates, or transition states of enzymatic reactions.[4] The introduction of a sulfur atom in this compound derivatives offers a "soft" center that can interact differently with biological targets compared to its oxygen counterparts.

The potential applications of this compound derivatives in drug development include:

-

Enzyme Inhibitors: The thiophosphonate moiety can serve as a stable analog of a phosphate or carboxylate group, enabling the design of potent and selective enzyme inhibitors.

-

Prodrugs: The thiol group can be functionalized to create prodrugs that release the active this compound upon metabolic activation.

-

Antiviral and Anticancer Agents: The unique electronic and steric properties of this compound derivatives may lead to the discovery of novel antiviral and anticancer compounds.

Signaling Pathway Analogy

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to phosphate-containing signaling molecules suggests it could potentially modulate pathways regulated by protein phosphorylation.

Conclusion

This compound chemistry represents a nascent but promising field of research. While direct experimental data is scarce, a wealth of knowledge from related organophosphorus compounds provides a solid foundation for future exploration. The unique properties of the this compound moiety, particularly its tautomeric nature and the nucleophilicity of the thiol group, make it an attractive scaffold for the design of novel molecules with potential applications in drug discovery and materials science. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to unlock their full potential.

References

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Natural Products Containing ‘Rare’ Organophosphorus Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phosphonic Acid Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids and their derivatives are a versatile class of organophosphorus compounds that have garnered significant attention in organic synthesis due to their wide range of applications. As bioisosteres of amino acids and phosphates, they are integral in the development of pharmaceuticals, including enzyme inhibitors, antiviral agents, and drugs for treating osteoporosis. Their utility also extends to materials science, where they are used as chelating agents and in the preparation of functionalized polymers. This document provides an overview of key synthetic methodologies for accessing phosphonic acid derivatives and detailed protocols for their application in organic synthesis.

Key Synthetic Reactions

Several named reactions are fundamental to the synthesis of phosphonic acid derivatives. These include the Michaelis-Arbuzov, Kabachnik-Fields, Pudovik, and Horner-Wadsworth-Emmons reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[1][2] This reaction is widely used to prepare phosphonate esters that are precursors for other important transformations, such as the Horner-Wadsworth-Emmons reaction.[3]

Reaction Mechanism:

Caption: Michaelis-Arbuzov reaction mechanism.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[4][5] This multicomponent reaction is highly efficient for the synthesis of α-amino acid analogs.[4]

Reaction Mechanism:

Caption: Possible pathways for the Kabachnik-Fields reaction.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine, yielding an α-aminophosphonate. This two-component reaction is closely related to the Kabachnik-Fields reaction.[3]

Reaction Workflow:

Caption: General workflow of the Pudovik reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. It is a modification of the Wittig reaction and typically favors the formation of (E)-alkenes.[4][6] The phosphonate reagents for the HWE reaction are often synthesized via the Michaelis-Arbuzov reaction.[7]

Reaction Mechanism:

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

Table 1: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

| Entry | Aldehyde | Amine | Phosphite | Catalyst | Conditions | Yield (%) |

| 1 | Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder | Ethanol, reflux, 2h | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder | Ethanol, reflux, 2.5h | 90 |

| 3 | 4-Nitrobenzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder | Ethanol, reflux, 1.5h | 95 |

| 4 | 4-Methoxybenzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder | Ethanol, reflux, 3h | 88 |

Table 2: Optimization of the Pudovik Reaction in Continuous Flow

| Entry | DBN (mol%) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | 1 | 25 | 60 | 55 |

| 2 | 2.5 | 25 | 60 | 78 |

| 3 | 5 | 25 | 60 | 92 |

| 4 | 5 | 25 | 120 | 95 |

| 5 | 5 | 40 | 60 | 93 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl alcohol and triethyl phosphite, catalyzed by zinc iodide.[8]

Materials:

-

Benzyl alcohol (1.00 equiv)

-

Triethyl phosphite (1.50 equiv)

-

Zinc iodide (ZnI₂) (0.10 equiv)

-

Diethyl ether

-

2 N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyl alcohol, triethyl phosphite, and zinc iodide.

-

Heat the reaction mixture to reflux (oil bath temperature of 75 °C) for 16 hours. The solution will turn yellow and clear.[8]

-

Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove volatile components.

-

Transfer the residue to a separatory funnel using diethyl ether.

-

Wash the organic phase with 2 N NaOH solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Characterization Data:

-

¹H NMR (CDCl₃): δ 7.44–6.87 (m, 5H), 3.99–3.84 (m, 4H), 3.08 (d, J = 21.5 Hz, 2H), 1.17 (t, J = 7.0 Hz, 6H).[9]

-

¹³C NMR (CDCl₃): δ 131.62 (d, J = 9.0 Hz), 129.77 (d, J = 6.5 Hz), 128.50 (d, J = 3.0 Hz), 62.15 (d, J = 6.8 Hz), 33.95 (d, J = 137.9 Hz), 16.42 (d, J = 6.0 Hz).[9]

Protocol 2: Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This protocol outlines a green synthesis of α-aminophosphonates using orange peel powder as a natural catalyst.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Dimethyl phosphite (1.2 mmol)

-

Orange peel powder (10 wt%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in ethanol.

-

Reflux the mixture for the appropriate time (typically 1.5-3 hours), monitoring the reaction progress by TLC.

-

After completion, evaporate the ethanol under reduced pressure.

-

Pour the reaction mixture into ice-cold water and filter the resulting solid.

-

Recrystallize the crude product from ethanol to afford the pure α-aminophosphonate.

Protocol 3: Synthesis of an (E)-Alkene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.

Materials:

-

Phosphonate ester (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the phosphonate ester in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Add n-BuLi dropwise to the solution and stir for 15 minutes at -78 °C to form the phosphonate carbanion.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 8 hours.[10]

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.

References

- 1. youtube.com [youtube.com]

- 2. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Applications of Phosphonothious Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Phosphonothious acid derivatives, a unique class of organophosphorus compounds, are gaining increasing attention for their versatile applications in drug discovery, catalysis, and materials science. Their distinct chemical properties, characterized by the presence of a P-H bond and a sulfur atom, impart unique reactivity and binding capabilities. These notes provide an overview of key applications, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

I. Enzyme Inhibition: Targeting Acetylcholinesterase

This compound derivatives have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. Overactivity of AChE is implicated in the pathology of Alzheimer's disease. The thiono (P=S) moiety in these derivatives often leads to altered binding affinities and inhibition kinetics compared to their oxono (P=O) counterparts.

Quantitative Data: Acetylcholinesterase Inhibition

A comparative analysis of the bimolecular rate constants (k_i) for AChE inhibition reveals the differential inhibitory potency between oxono and thiono analogues of various organophosphorus compounds.[1]

| Compound Class | Oxono Analogue (P=O) k_i (M⁻¹min⁻¹) | Thiono Analogue (P=S) k_i (M⁻¹min⁻¹) | Oxono/Thiono k_i Ratio |

| Parathion Analogue | 2.4 x 10⁵ | 1.9 x 10² | 1240 |

| Methylparathion Analogue | 1.1 x 10⁵ | 2.3 x 10² | 480 |

| Leptophos Analogue | 7.0 x 10⁴ | 1.2 x 10³ | 58 |

| Fonofos Analogue | 1.5 x 10⁵ | 2.1 x 10³ | 71 |

| Sarin Analogue | 1.8 x 10⁷ | 3.1 x 10⁵ | 58 |

| Soman Analogue | 4.6 x 10⁷ | 3.3 x 10⁶ | 14 |

Data represents a summary of findings on the inhibition of electric eel acetylcholinesterase.[1]

The variation in the oxono/thiono ratio of inhibition constants is attributed to differences in hydrophobicity and electronic properties, which influence the binding affinity to the enzyme's active site.[1]

Experimental Protocol: Determination of Acetylcholinesterase Inhibition

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against acetylcholinesterase using the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test this compound derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 20 µL of various concentrations of the test inhibitor.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate for 10 minutes at 25 °C.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

Immediately add 20 µL of the DTNB solution.

-

Monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

-

Further kinetic studies can be performed by varying substrate concentrations to determine the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive).

-

Logical Workflow for AChE Inhibition Assay

Caption: Workflow for determining acetylcholinesterase inhibition.

II. Ligands in Homogeneous Catalysis

The unique electronic and steric properties of this compound derivatives make them effective ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The sulfur atom can influence the electron density at the metal center, thereby modulating the catalytic activity and stability of the catalyst.

Quantitative Data: Suzuki-Miyaura Coupling

While specific data for this compound derivatives is emerging, the performance of related phosphinite ligands in the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid demonstrates the potential of this class of compounds.

| Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| 0.05 | 5 | 50 | 78 | 1560 | 18720 |

Data is for a Pd(II) complex with a phosphinite-theophylline ligand. This serves as a proxy to indicate the potential of related phosphonothioate ligands.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a this compound derivative as a ligand.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium precursor (e.g., Pd(OAc)₂)

-

This compound derivative ligand

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene/water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere, add the palladium precursor and the this compound derivative ligand in the desired molar ratio (e.g., 1:2).

-

Add the solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl halide, arylboronic acid, and the base.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Antiviral Drug Development

Phosphonothioate modifications of oligonucleotides have been explored for their potential as antiviral agents. The replacement of a non-bridging oxygen atom with sulfur in the phosphate backbone can enhance their nuclease resistance and lipophilicity, which are desirable properties for antisense therapeutics.

Quantitative Data: Antiviral Activity

At present, comprehensive and comparative tabular data for the antiviral activity of a series of this compound derivatives is limited in the public domain and represents an active area of research.

Experimental Protocol: Antiviral Screening Assay (General)

This protocol describes a general workflow for screening this compound derivatives for antiviral activity using a cell-based assay.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Cell culture medium and supplements

-

Test this compound derivatives

-

Positive control antiviral drug

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control drug.

-

Add the diluted compounds to the cell monolayers.

-

-

Virus Infection:

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include uninfected and untreated virus-infected controls.

-

-

Incubation:

-

Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).

-

-

Assessment of Antiviral Activity and Cytotoxicity:

-

Assess the cell viability in all wells using a suitable assay (e.g., MTT). The reduction in CPE in the presence of the compound indicates antiviral activity.

-

Separately, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

-

Determine the selectivity index (SI = CC₅₀ / EC₅₀), where a higher SI value indicates a more promising antiviral candidate.

-

Workflow for Antiviral Drug Screening

References

Application Notes and Protocols for Dithiophosphinate Ligands in Catalysis

A Note on "Phosphonothious Acid": Extensive literature searches for "this compound" as a ligand in catalysis did not yield specific results. This suggests that this particular class of compounds is not commonly employed or is referred to under different nomenclature in the context of catalysis. However, a closely related and well-documented class of sulfur-containing phosphorus ligands, the dithiophosphinates , have found significant applications in various catalytic processes. This document provides detailed application notes and protocols for the use of dithiophosphinate ligands in catalysis.

Introduction to Dithiophosphinate Ligands

Dithiophosphinate ligands, with the general formula R₂PS₂⁻, are versatile ligands in coordination chemistry and catalysis. They are known to form stable complexes with a variety of transition metals and have been successfully employed as ligands in catalytic reactions, most notably in the oligomerization of olefins. These ligands are typically prepared from the reaction of a secondary phosphine sulfide with elemental sulfur or by the reaction of a phosphine with sulfur followed by the addition of a Grignard reagent.

Application in Ethylene Oligomerization

Nickel complexes bearing dithiophosphinate ligands have shown high activity and selectivity in the oligomerization of ethylene to produce linear alpha-olefins, which are valuable chemical intermediates.

Catalytic System: A typical catalytic system consists of a nickel(II) complex with a mixed-ligand sphere, for example, containing a dithiophosphinate, a phosphine, and a halide, activated by an aluminum co-catalyst.

Mechanism Overview: The active catalytic species is generated in situ by the reaction of the nickel precatalyst with an alkylaluminum co-catalyst, such as diethylaluminum chloride (Et₂AlCl). The ethylene molecules then insert into the nickel-alkyl bond, followed by a chain-growth process. Beta-hydride elimination from the growing alkyl chain releases the linear alpha-olefin and regenerates the nickel-hydride species, which can then start a new catalytic cycle. The dithiophosphinate ligand plays a crucial role in stabilizing the nickel center and influencing the electronic and steric environment, which in turn affects the activity and selectivity of the catalyst.

Quantitative Data

The following table summarizes the catalytic performance of a representative nickel-dithiophosphinate complex in ethylene oligomerization.[1]

| Catalyst Precursor | Co-catalyst (molar excess) | Temperature (°C) | Pressure (MPa) | Activity (x 10⁵ mol C₂H₄ (mol Ni)⁻¹ h⁻¹) | Selectivity to 1-Butene (%) |

| NiCl(PPh₃)(S₂PMe₂) | Et₂AlCl (150) | < 25 | 0.1 - 2.8 | 7.64 | High |

Experimental Protocols

4.1. Synthesis of a Dithiophosphinate Ligand: Sodium Dimethyldithiophosphinate (NaS₂PMe₂)

This protocol is adapted from standard synthetic procedures for dithiophosphinates.

Materials:

-

Dimethylphosphine sulfide (Me₂P(S)H)

-

Elemental sulfur (S₈)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine sulfide (1.0 eq) in anhydrous methanol.

-

To this solution, add elemental sulfur (1.0 eq) and sodium methoxide (1.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

After completion, the solvent is removed under reduced pressure to yield a solid residue.

-

The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting white solid, sodium dimethyldithiophosphinate, is dried under vacuum and stored under an inert atmosphere.

4.2. Synthesis of a Nickel(II) Dithiophosphinate Precatalyst: [NiCl(PPh₃)(S₂PMe₂)]

This protocol is based on the synthesis of similar nickel dithiophosphinate complexes.[1]

Materials:

-

Sodium dimethyldithiophosphinate (NaS₂PMe₂)

-

[NiCl₂(PPh₃)₂]

-

Toluene, anhydrous

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend [NiCl₂(PPh₃)₂] (1.0 eq) in anhydrous toluene.

-

In a separate Schlenk flask, dissolve sodium dimethyldithiophosphinate (1.0 eq) in anhydrous toluene.

-

Slowly add the solution of sodium dimethyldithiophosphinate to the suspension of the nickel complex at room temperature with vigorous stirring.

-

The reaction mixture is stirred for 4 hours at room temperature. A color change should be observed.

-

The reaction mixture is filtered through a filter cannula to remove the precipitated sodium chloride.

-

The filtrate is concentrated under reduced pressure.

-

The product is precipitated by the addition of a non-polar solvent like hexane.

-

The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the [NiCl(PPh₃)(S₂PMe₂)] complex.[1]

4.3. Catalytic Ethylene Oligomerization

This protocol describes a general procedure for the oligomerization of ethylene using the prepared nickel precatalyst.[1]

Materials:

-

[NiCl(PPh₃)(S₂PMe₂)]

-

Diethylaluminum chloride (Et₂AlCl) solution in heptane

-

Toluene, anhydrous

-

High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

-

Ethylene gas (polymerization grade)

Procedure:

-